molecular formula C13H13NO4 B1523076 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid CAS No. 1094758-42-5

1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid

Cat. No.: B1523076
CAS No.: 1094758-42-5
M. Wt: 247.25 g/mol
InChI Key: HATIOYCJQRFHEP-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyethoxy)isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-6-7-18-12-10-5-3-2-4-9(10)8-11(14-12)13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATIOYCJQRFHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid (CAS 1094758-42-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in published literature, this document consolidates available information and provides expert insights based on the well-established chemistry of the isoquinoline-3-carboxylic acid scaffold. The guide covers physicochemical properties, proposed synthetic routes, expected spectroscopic characteristics, and potential therapeutic applications, offering a valuable resource for researchers investigating this and related compounds.

Introduction: The Isoquinoline-3-Carboxylic Acid Scaffold in Drug Discovery

The isoquinoline core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] The fusion of a benzene ring to a pyridine ring confers a unique electronic and steric profile, making it a "privileged scaffold" in medicinal chemistry. The introduction of a carboxylic acid group at the 3-position further enhances the drug-like properties of the isoquinoline core. Carboxylic acids are capable of forming strong interactions with biological targets, such as hydrogen bonds and salt bridges, and can improve the pharmacokinetic profile of a molecule.[2] Derivatives of isoquinoline-3-carboxylic acid have been explored for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

This guide focuses specifically on 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid, a derivative with a potentially modulating alkoxy substituent at the 1-position. The methoxyethoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

Physicochemical Properties

Due to the limited availability of experimental data for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid, the following table includes both known and estimated properties. The estimated values are derived from computational models and data from analogous structures, such as isoquinoline-3-carboxylic acid and other 1-alkoxyisoquinoline derivatives.

PropertyValueSource
CAS Number 1094758-42-5[3]
Molecular Formula C₁₃H₁₃NO₄[3]
Molecular Weight 247.25 g/mol [3]
Appearance White to pale yellow solid (Predicted)-
Melting Point Not available (likely >150 °C based on analogs)-
Boiling Point Not available[3]
Solubility Predicted to be soluble in DMSO and DMF; sparingly soluble in water and ethanol.[4]-
pKa Estimated 3.5 - 4.5 (for the carboxylic acid)-

Synthesis and Chemical Reactivity

While a specific, validated synthesis protocol for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is not available in the literature, a plausible synthetic route can be designed based on established methodologies for the preparation of substituted isoquinolines. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for constructing the isoquinoline core.[5] A more modern approach could involve a palladium-catalyzed Heck-type reaction.[3]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. This approach disconnects the molecule into readily available starting materials.

Retrosynthesis Target 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid Intermediate1 1-Chloro-isoquinoline-3-carboxylic acid ester Target->Intermediate1 Nucleophilic substitution Intermediate3 2-Methoxyethanol Target->Intermediate3 Nucleophilic substitution Intermediate2 Substituted 2-iodobenzonitrile Intermediate1->Intermediate2 Cyclization & Hydrolysis StartingMaterial1 2-Iodobenzonitrile derivative Intermediate2->StartingMaterial1 Coupling StartingMaterial2 Acetylene derivative Intermediate2->StartingMaterial2 StartingMaterial3 2-Methoxyethanol Intermediate3->StartingMaterial3 Potential_Applications Core 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid Potential Therapeutic Targets Anticancer Anticancer Agents Core->Anticancer Analogs show activity Antimicrobial Antimicrobial Agents Core->Antimicrobial Known pharmacophore Enzyme_Inhibitors Enzyme Inhibitors Core->Enzyme_Inhibitors Carboxylate for binding

Sources

Chemical structure and molecular weight of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1094758-42-5 Compound Class: Isoquinoline-based HIF Prolyl Hydroxylase Inhibitor (HIF-PHI)

Part 1: Executive Summary & Structural Identity

1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is a specialized heterocyclic small molecule primarily utilized in the research and development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors . It functions as a 2-oxoglutarate (2-OG) mimetic, designed to stabilize HIF-α subunits by preventing their hydroxylation and subsequent proteasomal degradation. This mechanism is central to the therapeutic strategy for treating renal anemia (e.g., CKD-associated anemia) and ischemic conditions.

Structurally, the molecule features an isoquinoline core substituted at the C3 position with a carboxylic acid (the iron-chelating pharmacophore) and at the C1 position with a 2-methoxyethoxy "tail." This specific substitution pattern improves lipophilicity and binding affinity within the hydrophobic pocket of the PHD2 enzyme active site compared to the unsubstituted parent compound.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueTechnical Note
Molecular Formula C₁₃H₁₃NO₄ Confirmed stoichiometry
Molecular Weight 247.25 g/mol Monoisotopic Mass: 247.0845 Da
CAS Number 1094758-42-5Unique Identifier
Core Scaffold Isoquinoline-3-carboxylic acidBidentate ligand for Fe(II)
Substituent (C1) 2-MethoxyethoxyEther linkage; enhances metabolic stability
pKa (Acid) ~3.5 (Predicted)Carboxylic acid moiety
LogP ~1.9 - 2.1Moderate lipophilicity for cell permeability
H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsLipinski Rule of 5 Compliant

Part 2: Synthetic Methodology

The synthesis of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid relies on a nucleophilic aromatic substitution (


) strategy. The electron-deficient nature of the C1 position in the isoquinoline ring allows for the displacement of a leaving group (typically chlorine) by an alkoxide nucleophile.
Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 1-Chloroisoquinoline- 3-carboxylic acid ester Intermediate Intermediate: Ester Precursor Start->Intermediate SnAr @ 80-100°C Reagent 2-Methoxyethanol (Solvent/Nucleophile) Reagent->Intermediate Base Base (NaH or KOtBu) Base->Intermediate Product Final Product: 1-(2-Methoxyethoxy) isoquinoline-3-COOH Intermediate->Product Saponification Hydrolysis Hydrolysis (LiOH/THF/H2O) Hydrolysis->Product

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


) followed by ester hydrolysis.
Detailed Experimental Protocol

1. Nucleophilic Displacement (


): 
  • Precursor: Methyl 1-chloroisoquinoline-3-carboxylate.

  • Reagents: 2-Methoxyethanol (excess, acts as solvent/reagent), Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Procedure:

    • Dissolve the 2-methoxyethanol in anhydrous THF or DMF under

      
       atmosphere.
      
    • Add the base at 0°C to generate the alkoxide in situ.

    • Introduce the 1-chloro substrate.

    • Heat the reaction mixture to 80–100°C for 4–6 hours. The C1-Cl bond is activated by the ring nitrogen, facilitating displacement.

    • Critical Control Point: Monitor TLC for the disappearance of the starting chloride.

2. Saponification (Hydrolysis):

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Solvent: THF/Water (3:1 ratio).

  • Procedure:

    • Treat the intermediate ester with 2.0 equivalents of LiOH.

    • Stir at ambient temperature for 2–4 hours.

    • Acidify carefully with 1N HCl to pH 3–4 to precipitate the free acid.

    • Filter and recrystallize (typically from Ethanol/Water) to obtain the title compound.[1]

Part 3: Mechanism of Action & Biological Context

This molecule operates as a competitive inhibitor of the HIF Prolyl Hydroxylase domain (PHD) enzymes. Its design mimics the natural co-substrate, 2-oxoglutarate (α-ketoglutarate) .

Pharmacophore Logic
  • Iron Chelation: The nitrogen of the isoquinoline ring and the adjacent carboxylic acid at C3 form a bidentate chelation complex with the active site Iron (Fe²⁺). This blocks the entry of 2-OG and

    
    .
    
  • Hydrophobic Interaction: The 1-(2-methoxyethoxy) tail extends into the hydrophobic pocket of the enzyme, displacing water molecules and increasing binding entropy.

Signaling Pathway Diagram

HIFPathway Inhibitor 1-(2-Methoxyethoxy) isoquinoline-3-COOH PHD PHD Enzyme (Fe2+ Active Site) Inhibitor->PHD Competes with 2-OG Inhibitor->PHD Blocks Activity HIF_Alpha HIF-1α / HIF-2α (Subunit) PHD->HIF_Alpha Normoxia: Hydroxylates Proline PHD->HIF_Alpha Stabilized (No OH) VHL VHL Complex (Ubiquitin Ligase) HIF_Alpha->VHL Hydroxylated HIF binds VHL Nucleus Nuclear Translocation HIF_Alpha->Nucleus Accumulates Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination EPO Gene Expression: EPO, VEGF Nucleus->EPO Dimerizes with HIF-1β

Figure 2: Mechanism of HIF stabilization. The inhibitor blocks PHD activity, preventing HIF degradation and triggering erythropoietin (EPO) gene transcription.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following analytical signatures.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Retention Time: The methoxyethoxy tail increases hydrophobicity relative to the parent acid; expect elution later than isoquinoline-3-carboxylic acid.

  • Detection: UV at 254 nm (aromatic core) and 220 nm.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH).
      
    • 
       8.0–8.5 ppm (m, 4H):  Isoquinoline aromatic protons (H5, H6, H7, H8).
      
    • 
       7.8 ppm (s, 1H):  The isolated proton at position 4 (H4) of the isoquinoline ring. This is a diagnostic singlet.
      
    • 
       4.5 ppm (t, 2H): 
      
      
      
      protons adjacent to the isoquinoline ring.
    • 
       3.7 ppm (t, 2H): 
      
      
      
      protons.
    • 
       3.3 ppm (s, 3H):  Terminal methoxy group (
      
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Mass: 248.25 m/z.

  • Fragmentation: Loss of the methoxyethoxy side chain or decarboxylation (

    
    ) may be observed at high collision energies.
    

References

  • ChemSrc. (2025). 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid - CAS 1094758-42-5.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for C13H13NO4. Retrieved from [Link]

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences. (Contextual grounding for Isoquinoline-3-carboxylic acid pharmacophore).
  • Guo, H., et al. (2017). Small molecule inhibitors of HIF-prolyl hydroxylases. Current Medicinal Chemistry. (Review of the isoquinoline class inhibitors).

Sources

The Ascending Trajectory of Alkoxy-Substituted Isoquinolines in Oncology: A Patent Landscape Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold, a recurring motif in a multitude of natural products and synthetic pharmacophores, continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Its inherent biological activity, coupled with the versatility for chemical modification, has cemented its status as a privileged structure in medicinal chemistry.[2] Among the various classes of isoquinoline derivatives, those bearing alkoxy substituents, particularly at the 1-position, are emerging as a focal point in the quest for targeted cancer therapies. This in-depth technical guide navigates the patent landscape of these promising compounds, with a particular emphasis on their burgeoning role in oncology. While specific patent literature for 1-(2-Methoxyethoxy)isoquinoline derivatives remains nascent, an analysis of structurally related compounds, particularly those with alkoxy moieties, provides a compelling narrative of innovation and therapeutic potential.

The Strategic Significance of the Isoquinoline Core in Drug Design

The isoquinoline framework, a fusion of a benzene and a pyridine ring, serves as the foundational architecture for a diverse array of biologically active molecules. This structural unit is not merely a passive scaffold but an active participant in molecular interactions, often contributing to the binding affinity and selectivity of a drug candidate. The nitrogen atom within the ring system provides a key site for hydrogen bonding and salt formation, crucial for receptor engagement and pharmacokinetic properties.

The true power of the isoquinoline core, however, lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological profile. The 1-position, in particular, has proven to be a critical node for introducing diversity and modulating activity. The introduction of alkoxy groups at this position can significantly impact a molecule's lipophilicity, metabolic stability, and target engagement.

The Patent Landscape: A Focus on Alkoxy-Substituted Isoquinolines and Their Kinase Inhibitory Potential

While a direct and extensive patent portfolio for 1-(2-Methoxyethoxy)isoquinoline derivatives is not prominently established in the public domain, the broader landscape of alkoxy-substituted isoquinolines and their structural isosteres reveals a clear trend towards their development as kinase inhibitors for cancer therapy.[4][5][6]

A pivotal example that underscores the potential of the methoxyethoxy moiety is found in the patent literature for quinazoline derivatives, a closely related heterocyclic system. Specifically, European Patent EP 3103799 B1 discloses [6,7-Bis-(2-methoxyethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine , a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This patent highlights the strategic use of the methoxyethoxy groups to potentially enhance solubility and cell permeability, thereby improving the drug-like properties of the molecule.

The following table summarizes key patent information related to this and other relevant alkoxy-substituted heterocyclic compounds, illustrating the focus on kinase inhibition in oncology.

Patent/PublicationAssignee/ApplicantCore ScaffoldTherapeutic Target/IndicationKey Features
EP 3103799 B1 OSI Pharmaceuticals, LLC / Pfizer Products Inc.QuinazolineEGFR Tyrosine Kinase / CancerFeatures bis(2-methoxyethoxy) substitution, highlighting the utility of this moiety in kinase inhibitor design.
US 8748614 B2 SanofiIsoquinoline/IsoquinolinoneRho-kinase / Various diseasesCovers 6-substituted isoquinoline derivatives, indicating broad interest in this scaffold for kinase inhibition.[7]
US 9034899 B2 Albany Molecular Research, Inc.TetrahydroisoquinolineNeurological and physiological disordersFocuses on aryl and heteroaryl substituted tetrahydroisoquinolines, demonstrating the versatility of the core structure.[7]
WO 2008/077550 A1 Sanofi-AventisIsoquinoline/IsoquinolinoneRho-kinase / Various diseasesDescribes substituted isoquinolines as Rho-kinase inhibitors, further solidifying the importance of this scaffold in kinase-targeted drug discovery.[8]

This trend strongly suggests that a 1-(2-Methoxyethoxy)isoquinoline scaffold would be a prime candidate for investigation as a kinase inhibitor, leveraging the established precedent of the methoxyethoxy group in a similar chemical space.

Synthetic Strategies: Building the Alkoxy-Isoquinoline Core

The synthesis of substituted isoquinolines is a well-established field of organic chemistry, with several named reactions providing reliable routes to the core structure. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Established Methodologies for Isoquinoline Synthesis

Key synthetic transformations that form the bedrock of isoquinoline chemistry include:

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine derivative to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. This method is particularly useful for accessing a wide range of substituted isoquinolines.[1]

  • Pictet-Spengler Reaction: A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization, provides a direct route to tetrahydroisoquinolines. These can be subsequently aromatized to isoquinolines.[1]

  • Pomeranz–Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal yields an isoquinoline.

The following diagram illustrates a generalized workflow for the synthesis of a 1-substituted isoquinoline derivative, a common precursor for 1-alkoxyisoquinolines.

G cluster_0 Synthesis of 1-Substituted Isoquinoline Precursor Start β-Phenylethylamine Derivative Step1 Acylation/Amidation Start->Step1 Intermediate1 N-Acyl-β-phenylethylamine Step1->Intermediate1 Step2 Bischler-Napieralski Cyclization (e.g., POCl3) Intermediate1->Step2 Intermediate2 3,4-Dihydroisoquinoline Step2->Intermediate2 Step3 Oxidation/Aromatization (e.g., Pd/C) Intermediate2->Step3 Product 1-Substituted Isoquinoline Step3->Product

Generalized synthetic workflow for 1-substituted isoquinolines.
Introduction of the 1-(2-Methoxyethoxy) Moiety

The introduction of the 1-(2-methoxyethoxy) group can be envisioned through several synthetic routes, primarily involving the reaction of a 1-halo or 1-hydroxyisoquinoline precursor with 2-methoxyethanol or a derivative thereof.

Experimental Protocol: Synthesis of a 1-(2-Methoxyethoxy)isoquinoline Derivative (Hypothetical)

  • Preparation of 1-Chloroisoquinoline:

    • To a solution of isoquinoline-1(2H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaniline (0.1 eq).

    • Heat the reaction mixture at 110 °C for 2 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated sodium bicarbonate solution until pH 8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-chloroisoquinoline.

  • Synthesis of 1-(2-Methoxyethoxy)isoquinoline:

    • To a solution of 2-methoxyethanol (1.5 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 1-chloroisoquinoline (1.0 eq) in anhydrous THF dropwise.

    • Heat the reaction mixture at reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-methoxyethoxy)isoquinoline.

Therapeutic Applications and Mechanism of Action: The Kinase Inhibition Paradigm

The significant patenting activity around alkoxy-substituted isoquinolines and quinazolines as anticancer agents strongly points towards their primary mechanism of action being the inhibition of protein kinases.[4][5][6] Kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[4] In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of certain kinases, leading to uncontrolled cell growth.

The isoquinoline scaffold can act as a "hinge-binder," a common motif in kinase inhibitors, where the nitrogen atom forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket. The substituents on the isoquinoline ring, such as the 1-(2-methoxyethoxy) group, would then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

The following diagram illustrates the hypothetical mechanism of action of a 1-(2-Methoxyethoxy)isoquinoline derivative as a kinase inhibitor.

G cluster_0 Kinase Inhibition by 1-(2-Methoxyethoxy)isoquinoline Derivative Kinase Protein Kinase (e.g., EGFR) Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP_Site ATP Binding Site Inhibitor 1-(2-Methoxyethoxy)- isoquinoline Derivative Inhibitor->ATP_Site Binds to Inhibitor->Phosphorylation Blocks Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) Phosphorylation->Downstream Activates

Hypothetical mechanism of a 1-(2-methoxyethoxy)isoquinoline kinase inhibitor.

Future Directions and Opportunities

The patent landscape, while not explicitly detailing 1-(2-Methoxyethoxy)isoquinoline derivatives, provides a clear roadmap for future innovation. The established interest in alkoxy-substituted heterocyclic compounds as kinase inhibitors presents a significant opportunity for the exploration of this specific chemical space.

Key areas for future research and patenting activity include:

  • Synthesis and Library Development: The development of efficient and scalable synthetic routes to a diverse library of 1-(2-Methoxyethoxy)isoquinoline analogues will be crucial for comprehensive structure-activity relationship (SAR) studies.

  • Target Identification and Validation: Screening these compounds against a broad panel of kinases will be essential to identify specific and potent inhibitors for various cancer types.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of lead compounds, will be necessary to advance them into clinical development.

  • Combination Therapies: Exploring the synergistic effects of 1-(2-Methoxyethoxy)isoquinoline derivatives with existing anticancer agents could lead to more effective treatment regimens.

Conclusion

While the patent landscape for 1-(2-Methoxyethoxy)isoquinoline derivatives is still in its infancy, the trajectory of related alkoxy-substituted heterocyclic compounds, particularly in the realm of oncology, is undeniably upward. The precedent set by structurally similar kinase inhibitors, such as the bis(2-methoxyethoxy)quinazoline derivatives, provides a strong rationale for the continued investigation of this promising chemical class. For researchers and drug development professionals, the exploration of 1-(2-Methoxyethoxy)isoquinolines represents a compelling opportunity to contribute to the next generation of targeted cancer therapies. The convergence of a privileged scaffold with a functionally advantageous substituent holds the promise of novel intellectual property and, more importantly, new hope for patients.

References

  • Cho, S. Y., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-7.
  • Gesiak, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
  • Danao, J. A., et al. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review, 13(4), 1-10.
  • Amerigo Scientific. (n.d.).
  • Yadav, G., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 12(1), 1-20.
  • Lee, E. J., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 289-93.
  • Kim, J. S., et al. (1998). Synthesis and Structure-Activity Relationship Studies of Substituted Isoquinoline Analogs Antitumor Agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Justia Patents. (2026). Isoquinolines (including Hydrogenated)
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15296-15325.
  • Zhang, X., et al. (2022). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Pharmaceuticals, 15(1), 1.
  • Unver, Y., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie, 358(1), e2400456.
  • Sanofi-Aventis. (2008). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. WO 2008/077550 A1.
  • Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 710.
  • Eisai R&D Management Co., Ltd. (2009). Isoquinoline compounds. EP 1910297 B1.
  • Eastman Kodak Company. (1988). Substituted isoquinolines. EP 0288400 A1.
  • Hoechst Aktiengesellschaft. (1979).
  • GlobalData. (2024). Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry? Pharmaceutical Technology.
  • AstraZeneca AB. (2021). Quinoline derivatives as protein kinase inhibitors. WO 2021/023888 A8.
  • Bayer CropScience AG. (2015). QUINOLINE ISOXAZOLIN DERIVATIVES FOR PLANT DISEASE CONTROL. EP 2900661 B1.
  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2136.
  • Kumar, A., et al. (2017). Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity. Juniper Online Journal of Case Studies, 3(4).
  • Nasehi, P., et al. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of Molecular Structure, 1325, 139324.
  • Chen, C. H., et al. (2016). Method of making and administering quinoline derivatives as anti-cancer agents. US 9321730 B2.

Sources

Methodological & Application

Reaction conditions for attaching 2-methoxyethanol to isoquinoline core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-(Isoquinolinyl)oxyethanols

Abstract & Strategic Analysis

The attachment of 2-methoxyethanol (ethylene glycol monomethyl ether) to an isoquinoline core is a critical transformation in medicinal chemistry, often utilized to modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands.

The synthetic strategy is strictly dictated by the position of attachment on the isoquinoline ring. The electronic disparity between the pyridine ring (electron-deficient) and the benzene ring (electron-neutral) creates two distinct reactivity zones:[1]

  • Zone A (C1 & C3): Electron-deficient positions activated by the ring nitrogen. amenable to Nucleophilic Aromatic Substitution (

    
    ) .[2]
    
  • Zone B (C4–C8): Unactivated positions requiring Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .

This guide provides validated protocols for both zones, ensuring high fidelity and reproducibility.

Decision Logic & Pathway Selection

Before selecting a protocol, identify the halogenated precursor. The following decision tree illustrates the required methodology based on electronic activation.

ReactionLogic Start Target: 2-Methoxyethoxy-Isoquinoline PosCheck Identify Halogen Position Start->PosCheck ZoneA Zone A: Position C1 (or C3) PosCheck->ZoneA Activated ZoneB Zone B: Positions C4-C8 PosCheck->ZoneB Unactivated MethodA METHOD A: SNAr (Base-Mediated Displacement) ZoneA->MethodA High Reactivity MethodB METHOD B: Pd-Catalysis (RockPhos/tBuBrettPhos System) ZoneB->MethodB Requires Catalyst

Figure 1: Strategic selection of reaction conditions based on isoquinoline electronics.

Method A: Nucleophilic Aromatic Substitution ( )

Target Scope: C1-Chloroisoquinoline (Primary), C3-Chloroisoquinoline (Secondary).

The Mechanism

The C1 position is highly electrophilic due to the inductive effect of the adjacent nitrogen (


 effect) and the ability of the ring to stabilize the anionic Meisenheimer intermediate. No transition metal catalyst is required.
Protocol: C1-Alkylation
ComponentReagentEquiv.[3][4][5][6][7]Role
Substrate 1-Chloroisoquinoline1.0Electrophile
Nucleophile 2-Methoxyethanol5.0 - 10.0Reagent & Co-solvent
Base Sodium Hydride (60% in oil)1.5Deprotonation
Solvent THF or DMF (Dry)[0.5 M]Reaction Medium

Step-by-Step Procedure:

  • Alkoxide Formation:

    • To a flame-dried flask under

      
      , add NaH  (1.5 equiv) suspended in dry THF.
      
    • Cool to 0°C. Dropwise add 2-methoxyethanol (neat).

    • Observation: Evolution of

      
       gas. Stir for 20 min until gas evolution ceases and a clear alkoxide solution forms.
      
  • Addition:

    • Add 1-chloroisoquinoline (1.0 equiv) as a solution in minimal THF.

  • Reaction:

    • Heat to Reflux (66°C) for THF or 80°C for DMF.

    • Monitor by TLC/LCMS. C1 substitution is typically complete within 2–4 hours.

  • Workup:

    • Quench carefully with water (destroy excess NaH).

    • Extract with EtOAc (

      
      ). Wash organics with brine to remove excess 2-methoxyethanol (miscible with water).
      
    • Dry over

      
       and concentrate.
      

Critical Insight: If the reaction is sluggish (common with C3-substituted cores), switch the solvent to DMSO and heat to 100°C. The "naked anion" effect in DMSO significantly accelerates


 rates [1].

Method B: Pd-Catalyzed Cross-Coupling

Target Scope: C4, C5, C6, C7, C8-Bromoisoquinolines.

The Challenge

These positions lack electronic activation. Furthermore, primary alcohols like 2-methoxyethanol are prone to


-hydride elimination  after coordinating to Palladium, leading to reduction of the aryl halide rather than ether formation. Standard ligands (

, dppf) will fail.
The Solution: Bulky Biaryl Phosphine Ligands

We utilize RockPhos or tBuBrettPhos . These bulky, electron-rich ligands promote reductive elimination of the ether product faster than the competing


-hydride elimination [2].
Protocol: C5-Alkylation (Representative)
ComponentReagentEquiv.[3][4][5][7]Role
Substrate 5-Bromoisoquinoline1.0Electrophile
Nucleophile 2-Methoxyethanol1.5Reagent
Catalyst

0.02 (2 mol%)Pd Source
Ligand RockPhos 0.06 (6 mol%)Ligand
Base

2.0Base
Solvent Toluene (Degassed)[0.25 M]Solvent

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Crucial):

    • In a vial, mix

      
       and RockPhos  in a small amount of toluene. Stir for 5 mins to form the active catalytic species.
      
  • Main Setup:

    • In a reaction tube, combine 5-bromoisoquinoline,

      
      , and 2-methoxyethanol.
      
    • Add the catalyst/ligand solution.

    • Add remaining toluene to reach 0.25 M concentration.

  • Reaction:

    • Seal the tube (screw cap with PTFE septum).

    • Heat to 90°C for 16–20 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

PdWorkflow cluster_0 Pre-Complexation cluster_1 Reaction Vessel Pd Pd Precursor ActiveCat Active Catalyst Pd->ActiveCat Ligand RockPhos Ligand->ActiveCat Substrate 5-Br-Isoquinoline + 2-Methoxyethanol ActiveCat->Substrate Injection Heat 90°C / 18h Substrate->Heat Base Cs2CO3 Product Isoquinoline Ether Heat->Product C-O Bond Formation

Figure 2: Workflow for RockPhos-mediated coupling of primary alcohols.

Safety & Handling: 2-Methoxyethanol[8][9]

WARNING: 2-Methoxyethanol (Methyl Cellosolve) is a Category 1B Reproductive Toxin .[8]

  • Metabolism: It is metabolized to methoxyacetic acid (MAA), which causes testicular atrophy and teratogenicity.

  • Engineering Controls: All weighing and transfers must occur inside a certified fume hood.

  • PPE: Double gloving (Nitrile under Laminate film) is recommended as glycol ethers can permeate standard nitrile gloves over time.

  • Waste: Segregate all waste streams. Do not mix with general organic waste if specific incineration protocols are required by your EH&S department [3].

References

  • Reactivity of Isoquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Pd-Catalyzed Primary Alcohol Coupling: Gowrisankar, S.; Sergeev, A. G.; Anbarasan, P.; Spannenberg, A.; Neumann, H.; Beller, M. "A General and Efficient Catalyst for Palladium-Catalyzed C–O Coupling Reactions of Aryl Halides with Primary Alcohols."[5][6] J. Am. Chem. Soc.2010 , 132, 11592–11598. Link

  • Safety Data: ECHA Registration Dossier for 2-Methoxyethanol. European Chemicals Agency. Link

  • RockPhos Utility: Anderson, K. W.; Ikawa, T.; Tundel, R. E.; Buchwald, S. L.[9] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc.2006 , 128, 10694. Link

Sources

Preparation of Isoquinoline-3-Carboxamide Libraries for Drug Discovery: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoquinoline-3-Carboxamide Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial and anticancer potential of various synthetic derivatives, the isoquinoline motif has consistently proven to be a valuable starting point for drug discovery.[2][3] Among its many derivatives, the isoquinoline-3-carboxamide moiety has emerged as a particularly promising pharmacophore. This structural unit is present in molecules that have demonstrated efficacy as antitumor agents, kinase inhibitors, and modulators of other key biological targets.[4][5][6][7][8]

The power of this scaffold lies in its rigid bicyclic structure, which provides a defined three-dimensional arrangement for substituent groups, and the hydrogen bonding capabilities of the carboxamide functional group. This combination allows for high-affinity and selective interactions with biological macromolecules. The strategic functionalization of the isoquinoline ring and the carboxamide nitrogen allows for the generation of large, chemically diverse libraries, which are essential for the exploration of chemical space and the identification of novel therapeutic leads.[1]

This application note provides a comprehensive guide for the preparation of isoquinoline-3-carboxamide libraries, designed for researchers, scientists, and drug development professionals. We will delve into a robust and versatile synthetic strategy, provide detailed, step-by-step protocols, and discuss best practices for purification, characterization, and subsequent application in high-throughput screening campaigns.

Synthetic Strategy: A Convergent Approach to Library Synthesis

A highly efficient and modular approach to the synthesis of isoquinoline-3-carboxamide libraries involves a convergent strategy. This methodology allows for the rapid generation of a diverse set of final compounds from a smaller pool of readily available starting materials. Our proposed synthetic route leverages two powerful and well-established reactions: the Pictet-Spengler reaction for the construction of the core tetrahydroisoquinoline scaffold, followed by a multi-component Ugi reaction to introduce the carboxamide functionality and further points of diversity.

The Pictet-Spengler reaction is a classic and reliable method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone under acidic conditions.[9][10][11][12] This reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[9][10] The choice of both the β-arylethylamine and the carbonyl component allows for the introduction of diversity at two key positions of the isoquinoline core.

Following the formation of the tetrahydroisoquinoline-3-carboxylic acid, the Ugi four-component reaction (Ugi-4CR) offers an elegant and atom-economical method for the rapid construction of the desired α-acylamino carboxamide products.[13][14][15] This one-pot reaction combines an aldehyde, a primary amine, an isocyanide, and a carboxylic acid to generate a highly functionalized product.[14][15][16] The inherent versatility of the Ugi reaction, where each of the four components can be varied, provides an exponential increase in the number of unique compounds that can be synthesized, making it an ideal tool for library generation.[13][15]

The final step in the synthesis is the aromatization of the tetrahydroisoquinoline ring to the desired isoquinoline system. This can be achieved through various oxidation methods.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of the isoquinoline-3-carboxamide library.

Synthetic_Workflow cluster_0 Part 1: Isoquinoline Core Synthesis cluster_1 Part 2: Carboxamide Formation & Diversification cluster_2 Part 3: Final Aromatization A β-Arylethylamine (R1) C Pictet-Spengler Reaction A->C B Aldehyde/Ketone (R2) B->C D Tetrahydroisoquinoline-3-carboxylic Acid C->D Acid Catalyst H Ugi 4-Component Reaction D->H E Aldehyde (R3) E->H F Amine (R4) F->H G Isocyanide (R5) G->H I Tetrahydroisoquinoline-3-carboxamide Derivative H->I J Oxidation I->J K Isoquinoline-3-carboxamide Library Member J->K e.g., Pd/C, DDQ QC_Workflow A Crude Library Plate B Automated Preparative HPLC (Mass-Directed Fractionation) A->B C Purity Analysis by LC-MS B->C D Compound Plating & Storage C->D >95% Purity E Structural Confirmation (NMR for hits) D->E Screening_Cascade A Primary Screen (Single Concentration, e.g., 10 µM) B Hit Identification (>50% Inhibition) A->B C Dose-Response Curve Generation (IC50 Determination) B->C D Hit Confirmation & Validation C->D E Lead Optimization D->E

Sources

Troubleshooting & Optimization

Purification methods for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid from reaction mixtures

[1][2]

Topic: Purification & Isolation Protocols for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid (CAS: 1094758-42-5) Context: Key intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadustat/FG-4592).[1][2] Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists.[2]

Executive Summary & Chemical Context[3][4][5][6][7][8][9][10][11][12][13]

This guide addresses the isolation of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid from crude reaction mixtures. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (

12

Key Purification Challenges:

  • Solvent Removal: The reaction solvent, 2-methoxyethanol (Methyl Cellosolve), is high-boiling (124°C), water-miscible, and teratogenic.[1][2] Complete removal is critical.

  • Amphoteric Nature: The isoquinoline core possesses a basic nitrogen (albeit suppressed by the 1-alkoxy substituent) and an acidic carboxylic acid, creating zwitterionic solubility behavior.

  • Specific Impurities:

    • Precursor: Unreacted 1-chloroisoquinoline-3-carboxylic acid.[1][2]

    • By-product: 1-Hydroxyisoquinoline-3-carboxylic acid (lactam form), resulting from ether hydrolysis.[1][2]

Primary Purification Protocol: The pH-Swing Extraction

Recommended for initial isolation from crude reaction mixtures.[1][2]

This method exploits the acidity of the carboxylic acid (pKa ~3.5–4.5) to separate the product from neutral organic impurities and the water-miscible reaction solvent.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench & Strip Distill the reaction mixture under reduced pressure (vacuum) to remove at least 80-90% of 2-methoxyethanol.2-methoxyethanol acts as a cosolvent; its presence prevents effective phase separation and precipitation during aqueous workup.
2.[1][2] Dissolution Resuspend the residue in Water (10 vol) and adjust pH to 10–11 using 2N NaOH.Converts the target acid into its water-soluble sodium carboxylate salt.[1][2]
3. Organic Wash Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Discard the organic layer.Removes non-acidic impurities, tars, and residual neutral precursors.[2] The salt form of the product remains in the aqueous phase.
4. Clarification (Optional) Filter the aqueous phase through Celite.Removes insoluble inorganic salts or polymerized by-products (often black specks).[1]
5. Controlled Precipitation Cool aqueous solution to 5–10°C. Slowly add Acetic Acid or 2N HCl dropwise until pH 3.5–4.0 is reached.The molecule is least soluble at its isoelectric point/free acid form. Rapid acidification can trap impurities; slow addition yields better crystals.
6. Isolation Stir the slurry for 1–2 hours at 5°C. Filter the solid and wash with Cold Water followed by a small amount of Cold Acetone .Water removes inorganic salts (NaCl). Acetone displaces water to aid drying but must be cold to prevent product loss.
Workflow Visualization

The following diagram illustrates the logical flow of the pH-swing protocol.

PurificationWorkflowStartCrude Reaction Mixture(in 2-Methoxyethanol)DistillVacuum Distillation(Remove >90% Solvent)Start->DistillBasifyAdd Water + NaOH(Adjust to pH 10-11)Distill->BasifyWashWash with EtOAc/DCM(Separate Phases)Basify->WashDecisionCheck AqueousClarityWash->DecisionKeep Aqueous PhaseFilterFilter through CeliteDecision->FilterCloudyAcidifyAcidify to pH 3.5-4.0(Precipitate Product)Decision->AcidifyClearFilter->AcidifyIsolateFilter & Wash(Cold Water/Acetone)Acidify->IsolateFinalPure 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acidIsolate->Final

Caption: Figure 1. Standard pH-swing isolation workflow for separating acidic isoquinoline derivatives from reaction solvents and neutral impurities.

Advanced Purification: Recrystallization & Polishing

Recommended if the pH-swing yields <98% purity or for removing specific structural analogs.[1][2]

If the 1-chloro starting material or hydrolysis by-products persist, recrystallization is required.[1][2]

Solvent System Efficiency Table
Solvent SystemSolubility BehaviorRemoval TargetComments
Ethanol / Water (9:1) Soluble hot, crystallizes cold.[1][2]1-Chloro impurity Best balance of yield and purity.[1][2] The more lipophilic chloro-impurity stays in the mother liquor.
Acetic Acid / Water Dissolves readily hot.Color bodies / Tars Good for removing oxidative degradation products. High recovery yield.[3]
Methanol Moderate solubility.Inorganic Salts Product is moderately soluble; salts are insoluble. Use for "desalting" crude solids.

Recrystallization Protocol (Ethanol/Water):

  • Suspend crude solid in Ethanol (10 volumes). Heat to reflux (approx. 78°C).

  • If not fully dissolved, add Water dropwise (up to 10% of total volume) until a clear solution is obtained.

  • Allow to cool slowly to room temperature, then chill to 0°C.

  • Filter and wash with cold Ethanol.

Troubleshooting & FAQs

Q1: The product "oils out" instead of precipitating during acidification. What is happening?

Cause: This usually indicates residual organic solvent (2-methoxyethanol) or rapid acidification. [1][2] Solution:

  • Ensure the initial distillation removed the majority of the reaction solvent.

  • Dilute the aqueous phase further with water before acidification (reduce solute concentration).

  • Acidify slowly to pH 4.0. If oiling occurs, reheat the aqueous mixture until the oil dissolves, then let it cool slowly with stirring to induce crystallization.

Q2: I have persistent levels of the 1-chloroisoquinoline starting material. How do I remove it?

Mechanism: The starting material is also an acid, so it co-precipitates during the pH swing. Solution: The 1-chloro analog is significantly less soluble in basic water than the 1-alkoxy product. [1][2] * Modification: During the basic wash (Step 3 of Protocol 2), ensure the pH is exactly 9.0–9.5 (not 11). The 1-chloro impurity may remain partially undissolved or partition better into the organic wash (DCM) at this lower pH due to slight pKa differences.

  • Polishing: Recrystallize from Ethanol/Water (see Section 3).

Q3: The product is colored (brown/tan) instead of off-white.

Cause: Oxidation of the isoquinoline ring or polymerization of trace impurities. Solution: Perform the dissolution step (Step 2) with a small amount of activated carbon (charcoal). Stir for 30 minutes, then filter through Celite before the acidification step.

Analytical Verification (HPLC)[10][14]

To validate purity, use the following HPLC conditions adapted for acidic isoquinolines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Isoquinoline core absorption) and 254 nm.

  • Note: Acidic mobile phase is crucial to suppress the ionization of the carboxylic acid and prevent peak tailing.

Troubleshooting Logic Tree

TroubleshootingIssueIdentify IssueOilingProduct Oils OutIssue->OilingImpurityHigh Impurity(>2%)Issue->ImpurityColorDark ColorIssue->ColorSol1Slow Acidification& DilutionOiling->Sol1Sol2Recrystallize(EtOH/H2O)Impurity->Sol2Sol3Carbon Treatment(Aq. Phase)Color->Sol3

Caption: Figure 2.[1][2][4] Quick-reference decision tree for common purification anomalies.

References

  • FibroGen, Inc. (2014). Process for synthesis of Roxadustat. European Patent EP 3712130 A1.[5] Retrieved from .

  • Nanjing Cavendish Bio Engineering Tech Co Ltd. (2019).[5] Method for synthesis of roxadustat and intermediate compounds thereof. World Intellectual Property Organization WO 2019/114811.[5] Retrieved from .[5]

  • Cayman Chemical. (n.d.).[6] Isoquinoline-3-carboxylic Acid Product Information. Retrieved from .[6]

  • PubChem. (n.d.). Compound Summary: 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid.[1][2][7] Retrieved from .

Technical Support Center: Overcoming Steric Hindrance in Amide Coupling of 3-Carboxyisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the amide coupling of 3-carboxyisoquinolines. The inherent steric bulk surrounding the carboxylic acid at the C3 position of the isoquinoline ring system frequently leads to low yields and incomplete reactions with standard amide coupling protocols. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.

I. Troubleshooting Guide: Diagnosing and Solving Failed Reactions

This section is designed to help you identify the root cause of a failed or low-yielding amide coupling reaction with 3-carboxyisoquinolines and provides actionable solutions.

Problem 1: Low to No Product Formation with Standard Coupling Reagents (e.g., DCC, EDC)

Symptoms:

  • TLC/LC-MS analysis shows predominantly unreacted starting materials (3-carboxyisoquinoline and amine).

  • Minimal or no desired amide product is observed.

Probable Cause: Standard carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) are often not potent enough to activate the sterically hindered carboxylic acid of 3-carboxyisoquinolines effectively.[1] The bulky isoquinoline scaffold impedes the formation of the necessary O-acylisourea intermediate, which is crucial for the subsequent nucleophilic attack by the amine.[2]

Solutions:

  • Switch to a More Powerful Coupling Reagent:

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more reactive and are well-suited for sterically demanding couplings.[1][3][] HATU, in particular, forms a highly reactive OAt-active ester that can overcome significant steric barriers.[5] COMU is another excellent, often safer, alternative to benzotriazole-based reagents.[6][7]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for hindered couplings.[1][3][8] PyBOP generates a reactive OBt-active ester in situ.[9][10] It is important to note that the byproduct of BOP, HMPA, is carcinogenic, making PyBOP a safer choice.[10]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. However, be mindful that excessive heat can lead to racemization if chiral centers are present.[1]

    • Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time to 24-48 hours may be necessary to achieve a reasonable yield.[1]

    • Solvent: Use polar aprotic solvents like DMF or NMP, which are effective at solvating the reactants and intermediates.[9]

  • Consider Pre-activation:

    • Pre-activating the 3-carboxyisoquinoline with the coupling reagent for 15-30 minutes before adding the amine can sometimes improve yields.[1] This ensures the formation of the active ester without competing reactions from the amine.

Problem 2: Reaction Stalls or Proceeds Slowly Even with Potent Coupling Reagents

Symptoms:

  • The reaction shows initial product formation, but stalls before the starting material is fully consumed.

  • The reaction requires an excessively long time to reach partial completion.

Probable Cause: Even with powerful coupling reagents, the steric environment can slow down the reaction kinetics. The choice of base and its steric profile can also play a crucial role.

Solutions:

  • Base Selection:

    • Utilize a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] These bases can deprotonate the carboxylic acid without competing as a nucleophile.

    • For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) might be beneficial to minimize side reactions.[1]

  • Increase Reagent Equivalents:

    • Increasing the equivalents of the coupling reagent and the amine (e.g., to 1.5-2.0 equivalents) can help drive the reaction to completion.

  • Alternative Activation Method: Acyl Halide Formation

    • If coupling reagents fail, converting the 3-carboxyisoquinoline to its more reactive acyl chloride or acyl fluoride can be a robust strategy.[11]

      • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can effectively generate the acyl chloride.[12][13][14][15][16] The reaction with thionyl chloride is driven by the formation of gaseous byproducts (SO₂ and HCl).[12]

      • Acyl Fluorides: These are generally more stable than acyl chlorides but still highly reactive towards amines.[9][11][17] Reagents like TFFH can be used for this transformation.[1]

Problem 3: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on TLC, or multiple peaks in the LC-MS, that do not correspond to starting materials or the desired product.

  • Guanidinylation of the amine can be a specific issue with uronium reagents.[3]

Probable Cause:

  • Side reactions can occur due to the high reactivity of the coupling reagents or elevated temperatures.

  • With uronium reagents like HATU or HBTU, if the activation of the carboxylic acid is slow, the reagent can react with the amine to form an undesired guanidinium byproduct.[3][18]

Solutions:

  • Control Stoichiometry and Order of Addition:

    • When using uronium reagents, it is crucial to pre-activate the carboxylic acid before adding the amine to prevent guanidinylation.[18]

    • Avoid using a large excess of the uronium reagent.[3]

  • Lower the Reaction Temperature:

    • Perform the activation step at 0 °C before allowing the reaction to slowly warm to room temperature.[1] This can help control the reactivity and minimize side product formation.

  • Use Phosphonium Reagents:

    • Phosphonium reagents like PyBOP do not have the same propensity for causing guanidinylation of the amine, making them a "cleaner" option in some cases.[3]

II. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for a sterically hindered 3-carboxyisoquinoline?

A1: For a challenging substrate like a 3-carboxyisoquinoline, it is advisable to start with a high-potency uronium or phosphonium salt. HATU is an excellent first choice due to its high reactivity and ability to suppress racemization.[1][5] PyBOP is another strong candidate, particularly if you want to avoid potential guanidinylation side reactions.[1][5] Standard carbodiimides like EDC should generally be avoided as a first-line approach for this specific challenge.[1]

Q2: Can I use the mixed anhydride method for this type of coupling?

A2: Yes, the mixed anhydride method is a viable alternative.[19] This involves reacting the 3-carboxyisoquinoline with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM) to form a mixed anhydride.[19][20] This activated intermediate then reacts with the amine. This method can be effective, but optimization of the base and solvent system is important to minimize side reactions like urethane formation.[20][21]

Q3: My 3-carboxyisoquinoline has other sensitive functional groups. What should I consider?

A3: The high reactivity of potent coupling reagents can sometimes affect other functional groups.

  • Free amines, thiols, or alcohols: These groups may be acylated.[12] If they are not the intended reaction site, they should be protected prior to the amide coupling.

  • Acid-sensitive protecting groups (e.g., t-Boc): The reaction conditions for amide coupling are generally mild and compatible with most protecting groups. However, if you resort to acyl chloride formation using thionyl chloride, the generation of HCl can potentially cleave acid-labile groups. Careful control of the reaction conditions and the use of a non-nucleophilic base during the subsequent coupling are important.

Q4: What is the role of additives like HOBt and HOAt?

A4: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides. They act as "trapping" agents, converting the initial O-acylisourea intermediate into a more stable and reactive HOBt or HOAt active ester.[8] This has two main benefits:

  • Increased Reactivity: The active esters are more susceptible to nucleophilic attack by the amine.

  • Reduced Racemization: They are highly effective at suppressing the racemization of chiral carboxylic acids.[8] Many modern coupling reagents like HATU and HBTU already incorporate the HOAt or HOBt moiety into their structure.[9][22]

III. Data and Reagent Comparison

To aid in reagent selection, the following table summarizes the characteristics of common coupling reagents for sterically hindered substrates.

Coupling Reagent ClassExamplesRelative ReactivityCommon ByproductsKey Considerations
Carbodiimides DCC, EDC, DICLowInsoluble (DCU) or water-soluble ureasGenerally insufficient for 3-carboxyisoquinolines.[1]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUVery HighWater-solubleHighly effective for hindered couplings.[3] Potential for amine guanidinylation if not pre-activated.[3][18]
Phosphonium Salts PyBOP, PyAOPHighTris(pyrrolidino)phosphine oxideExcellent for hindered couplings; no guanidinylation risk.[1][3] Byproducts can sometimes be difficult to remove.[18]
Acyl Halide Precursors SOCl₂, Oxalyl Chloride, TFFHHighest (for the intermediate)Gaseous (SO₂, HCl, CO, CO₂)Very effective but requires a two-step process. Harsh conditions may not be suitable for all substrates.[12][14]
Mixed Anhydrides Isobutyl ChloroformateModerate-HighPivalic acid or other carboxylatesA classic and effective method.[23] Requires careful temperature control to minimize side reactions.[20]

IV. Experimental Protocols & Methodologies

Protocol 1: HATU-Mediated Amide Coupling of a 3-Carboxyisoquinoline

This protocol describes a general procedure for the coupling of a sterically hindered 3-carboxyisoquinoline with a primary or secondary amine using HATU.

Materials:

  • 3-Carboxyisoquinoline derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-carboxyisoquinoline derivative.

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU to the solution and stir for 2 minutes.

  • Add DIPEA to the mixture and stir for an additional 15-20 minutes at room temperature (this is the pre-activation step). The solution may change color.

  • In a separate vial, dissolve the amine in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

This two-step protocol is a robust alternative when standard coupling methods fail.

Step A: Formation of the 3-Isoquinoloyl Chloride

  • To a dry round-bottom flask under an inert atmosphere, add the 3-carboxyisoquinoline (1.0 equiv).

  • Add thionyl chloride (SOCl₂) (5.0-10.0 equiv) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gas.[12]

  • After the reaction is complete (as indicated by the cessation of gas evolution and TLC/LC-MS analysis of a quenched aliquot), carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Coupling with the Amine

  • Dissolve the crude acyl chloride from Step A in a dry, non-protic solvent such as dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.2 equiv) and a non-nucleophilic base like DIPEA or triethylamine (2.5 equiv) in the same solvent.

  • Slowly add the amine/base solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1, Step 8.

  • Purify the product by flash column chromatography.

V. Visual Diagrams and Workflows

Diagram 1: General Mechanism of Amide Bond Formation

This diagram illustrates the activation of a carboxylic acid by a generic coupling reagent and subsequent reaction with an amine.

Amide_Coupling_Mechanism RCOOH 3-Carboxyisoquinoline (R-COOH) ActiveIntermediate Activated Intermediate (e.g., OAt-Ester) RCOOH->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Amide Amide Product (R-CONHR') ActiveIntermediate->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts

Caption: General workflow for amide bond formation.

Diagram 2: Troubleshooting Workflow for Low-Yield Couplings

This decision tree guides the user through troubleshooting steps when encountering a low-yielding reaction.

Troubleshooting_Workflow Start Low/No Yield with 3-Carboxyisoquinoline Q_Reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->Q_Reagent A_SwitchReagent Switch to HATU, PyBOP, or COMU Q_Reagent->A_SwitchReagent No Q_Conditions Are reaction conditions optimized? Q_Reagent->Q_Conditions Yes A_SwitchReagent->Q_Conditions A_Optimize Increase Temperature Extend Reaction Time Use Hindered Base (DIPEA) Q_Conditions->A_Optimize No Q_Alternative Still low yield? Q_Conditions->Q_Alternative Yes A_Optimize->Q_Alternative A_AcylHalide Convert to Acyl Chloride/Fluoride (SOCl₂ or TFFH) Q_Alternative->A_AcylHalide Yes Success High Yield Achieved Q_Alternative->Success No (Re-evaluate Substrate) A_AcylHalide->Success

Caption: Troubleshooting workflow for low-yield couplings.

VI. References

  • Organic Chemistry Portal. (n.d.). Carboxylic Acid to Acid Chloride (SOCl₂). Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Dalton Transactions. (2015). Sterically hindered P,N-type amidophosphines. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1987). Mixed anhydrides in peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Angewandte Chemie. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (1987). Mixed anhydrides in peptide synthesis. Retrieved from [Link]

  • Wiley Online Library. (2023). Advances in Metal-Free Transamidation. Retrieved from [Link]

  • MDPI. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Retrieved from [Link]

  • ACS Publications. (2016). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding the Formation of Acid Chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation. Retrieved from [Link]

  • ResearchGate. (2021). Evaluation of alternative solvents in common amide coupling reactions. Retrieved from [Link]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A one-step base-free synthesis of N-arylamides. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.5 Acid Chloride Formation. Retrieved from [Link]

  • SciSpace. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]

Sources

Recrystallization solvents for high-purity 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid

Executive Summary & Scope

This technical guide addresses the purification of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid (CAS: 1094758-42-5).[1][2][3] This molecule is a critical intermediate in the synthesis of Roxadustat (FG-4592) , a HIF prolyl hydroxylase inhibitor.[2][3]

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the amphoteric nature of the isoquinoline acid core and the presence of the flexible ether side chain.[2] This guide provides validated solvent systems, troubleshooting for common isolation issues (oiling out, hydrolysis), and a standardized operating procedure (SOP).

Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile of your crude material. The following systems have been evaluated based on thermodynamic solubility and impurity rejection capabilities.

Solvent SystemPrimary PurposeMechanism of ActionTarget Impurities Removed
Glacial Acetic Acid High Purity (Gold Standard) High boiling point allows complete dissolution; disrupts intermolecular H-bonds of the carboxylic acid dimer.1-Hydroxyisoquinoline-3-carboxylic acid (Hydrolysis byproduct) often remains insoluble or crystallizes separately.[1][2][3]
Ethanol / Water (9:1 v/v) Yield Optimization The "anti-solvent" effect of water forces precipitation upon cooling while ethanol keeps lipophilic contaminants in solution.[3]Unreacted 1-chloroisoquinoline precursors; non-polar side products.[1][3]
Acetone / Water Polymorph Control Milder thermal stress compared to acetic acid; useful for final polishing to remove color.Oxidation byproducts (colored impurities); trace salts.[3]
Ethyl Acetate / Heptane Lipophilic Cleanup Used only if the crude contains significant non-polar organic residues.O-alkylation regioisomers (if present) and starting material carryover.[1][2][3]

Critical Note: Avoid using pure water or high-pH aqueous solutions for recrystallization at high temperatures, as this accelerates the hydrolysis of the ether bond at position 1, reverting the product to the 1-hydroxy impurity (1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).[1][2][3]

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a gum) instead of crystallizing. How do I fix this?

  • Cause: This occurs when the solution enters the "metastable zone" too quickly or the solvent temperature is too high relative to the melting point of the solvated species.[3]

  • Solution:

    • Re-heat the mixture until the oil dissolves completely.

    • Seed the solution with <1% pure crystals at 5-10°C below the saturation temperature.

    • Slow Cool: Reduce stirring speed and cool at a rate of 10°C/hour. Rapid cooling traps impurities and causes oiling.

Q2: HPLC analysis shows a persistent peak at RRT ~0.8 (1-Hydroxy impurity).[1][2][3] It won't wash out. [1]

  • Cause: The 1-hydroxy byproduct (lactam form) is extremely stable and high-melting.[1][2][3] It often co-precipitates with the product.

  • Solution: Switch to Glacial Acetic Acid .

    • Dissolve the crude product in boiling acetic acid.

    • Perform a Hot Filtration . The 1-hydroxy impurity is significantly less soluble than the methoxyethoxy target in hot acetic acid and can often be filtered off as a solid before the main product crystallizes.[2]

Q3: The crystals are retaining a yellow/brown color.

  • Cause: Oxidation of the isoquinoline ring or trace metal contamination.[3]

  • Solution:

    • Add Activated Charcoal (5 wt%) during the hot dissolution step (preferably in the Ethanol/Water system).[2]

    • Stir for 30 minutes at reflux.

    • Filter hot through a Celite pad to remove the charcoal.

Standard Operating Procedure (SOP): Acetic Acid Recrystallization

This protocol is recommended for upgrading crude material (purity ~95%) to API-grade intermediate specs (>99.5%).[2][3]

Reagents:

  • Crude 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid[1][2][3]

  • Glacial Acetic Acid (ACS Grade)[2][3]

  • Ethanol (for washing)[2][3]

Protocol:

  • Dissolution:

    • Charge crude solid into a reactor.[4]

    • Add Glacial Acetic Acid (5-7 volumes relative to solid weight).[1][2][3]

    • Heat to 90-100°C with moderate stirring.

    • Check Point: If solids remain after 15 minutes at reflux, perform a hot filtration (Step 2).[2] If clear, proceed to Step 3.

  • Hot Filtration (Impurity Removal):

    • If insoluble matter (likely 1-hydroxy impurity or inorganic salts) is visible, filter the hot solution through a pre-heated sintered glass funnel.[1][2]

    • Safety: Wear appropriate PPE; hot acetic acid vapor is corrosive.

  • Crystallization:

    • Allow the filtrate to cool slowly to 60°C .

    • (Optional) Add seed crystals (0.5 wt%).[3]

    • Continue cooling to 20-25°C over 2 hours.

    • Chill to 0-5°C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Displacement Wash: Wash the filter cake with 2 volumes of cold Ethanol (to remove acetic acid residues without dissolving the product).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Validation: Check Loss on Drying (LOD) < 0.5%.[3]

Process Logic & Workflow Visualization

The following diagram illustrates the decision logic for purification based on the specific issues observed in the crude material.

RecrystallizationWorkflow Start Crude 1-(2-Methoxyethoxy) isoquinoline-3-carboxylic acid Analysis Analyze Impurity Profile (HPLC / NMR) Start->Analysis Decision Primary Impurity? Analysis->Decision RouteA 1-Hydroxy Impurity (Hydrolysis Product) Decision->RouteA RouteB Non-Polar / Oiling Out (Synthetic Byproducts) Decision->RouteB RouteC Colored Impurities (Oxidation) Decision->RouteC StepA Solvent: Glacial Acetic Acid Method: Hot Filtration -> Crystallize RouteA->StepA StepB Solvent: Ethanol / Water (9:1) Method: Slow Cool + Seeding RouteB->StepB StepC Solvent: Acetone / Water Method: Add Charcoal -> Filter -> Cool RouteC->StepC Final Pure Crystal Isolation (Wash with cold EtOH) StepA->Final StepB->Final StepC->Final

Figure 1: Decision tree for solvent selection based on impurity profiling.

References & Authority

  • Patent: Synthesis of Roxadustat and Intermediates.

    • Source: World Intellectual Property Organization (WO2019114811).[3][5]

    • Relevance: Describes the synthesis and purification of the isoquinoline core and the ether coupling reaction.

    • Link:[1][2][3][5]

  • Patent: Crystal Forms of Roxadustat Intermediates.

    • Source: China National Intellectual Property Administration (CN104892509).

    • Relevance: Details specific solvent ratios (Acetic Acid/Water) for crystallizing isoquinoline-3-carboxylic acid derivatives.

    • Link:[1][2][3]

  • Chemical Structure & Properties.

    • Source: PubChem Compound Summary.[5]

    • Relevance: Verification of chemical structure (CAS 1094758-42-5) and physical property data.[1][2][3][6]

    • Link:[2][3]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid and all solvents before handling.

Sources

Validation & Comparative

A Comparative Analysis of HPLC Retention Times: 1-Chloro vs. 1-Alkoxy Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise analysis of heterocyclic compounds is paramount. Isoquinoline derivatives, a common scaffold in numerous pharmacologically active agents, present unique challenges and opportunities in their analytical characterization. A frequent synthetic modification involves substitution at the C1 position, often with a halogen like chlorine or an alkoxy group. While seemingly minor, this substitution profoundly impacts the molecule's physicochemical properties, directly influencing its behavior in High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of the expected HPLC retention times for 1-chloro-isoquinoline and 1-alkoxy-isoquinoline derivatives. We will explore the underlying chemical principles, present a robust experimental protocol for their separation using reversed-phase HPLC, and analyze the anticipated results. This document is intended for researchers, analytical chemists, and drug development professionals seeking to understand and predict the chromatographic behavior of these important compound classes.

The Decisive Role of Polarity in Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, separating compounds based on their relative hydrophobicity. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol)[1][2]. The fundamental principle is straightforward: less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase and thus have longer retention times . Conversely, more polar (more hydrophilic) compounds have a greater affinity for the mobile phase and elute from the column more quickly[3].

The polarity of our target molecules, 1-chloro- and 1-alkoxy-isoquinolines, is dictated by the electronic effects of the substituent at the C1 position.

  • 1-Chloro-isoquinoline: The chlorine atom is an electronegative element. It exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the isoquinoline ring system through the sigma bond[4][5]. While it also has a weak electron-donating resonance effect (+R) due to its lone pairs, the inductive effect dominates. This net withdrawal of electron density decreases the overall polarity of the aromatic system compared to an unsubstituted isoquinoline, making it more hydrophobic.

  • 1-Alkoxy-isoquinoline (e.g., 1-Methoxy-isoquinoline): The oxygen atom of the alkoxy group is also electronegative, exerting a weak inductive pull (-I). However, its lone pair electrons participate strongly in resonance with the aromatic ring, resulting in a powerful electron-donating resonance effect (+R)[5][6][7]. This donation of electron density into the π-system increases the molecule's overall polarity and potential for hydrogen bonding with the polar mobile phase, making it more hydrophilic compared to its chloro-substituted counterpart.

Based on these first principles, we can formulate a clear hypothesis:

Hypothesis: In a reversed-phase HPLC system, 1-chloro-isoquinoline derivatives will exhibit longer retention times than their 1-alkoxy-isoquinoline analogues due to the greater hydrophobicity imparted by the electron-withdrawing chloro substituent.

Experimental Design: A Self-Validating Protocol

To empirically test our hypothesis, we will design a robust RP-HPLC method. The trustworthiness of any analytical protocol hinges on its validation, ensuring it is fit for its intended purpose. The following methodology is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines[3][8][9][10][11].

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating aromatic heterocyclic compounds[12].

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Analytes: 1-chloroisoquinoline and 1-methoxyisoquinoline (as a representative 1-alkoxy derivative).

  • Sample Preparation: Stock solutions (1 mg/mL) of each analyte prepared in a 50:50 mixture of acetonitrile and water. Working standards prepared by dilution of the stock solutions to a final concentration of 50 µg/mL.

Chromatographic Workflow

The logical flow of the experiment is designed to ensure reproducible and accurate results.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O | B: 0.1% FA in ACN) D System Equilibration (Initial mobile phase conditions) A->D B Prepare Analyte Stock Solutions (1 mg/mL in 50:50 ACN:H2O) C Prepare Working Standard (50 µg/mL) B->C E Inject Sample (10 µL of working standard) C->E D->E F Gradient Elution & Separation E->F G UV Detection (e.g., 254 nm) F->G H Integrate Chromatogram G->H I Determine Retention Time (tR) H->I J Compare tR Values I->J Elution_Order cluster_0 Elution from RP-HPLC Column start Injection Methoxy 1-Methoxy-isoquinoline More Polar Shorter tR end Detector Chloro 1-Chloro-isoquinoline Less Polar Longer tR

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Methoxyethoxy-Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the isoquinoline scaffold is a privileged structure, often modified with alkoxy side chains to modulate lipophilicity and metabolic stability. The methoxyethoxy (ME) substitution—an ethylene glycol ether—is frequently compared to simple methoxy (OMe) analogues to improve aqueous solubility without sacrificing potency.

However, these structural changes drastically alter mass spectrometry (MS) fragmentation behaviors. While simple methoxy-isoquinolines exhibit predictable radical losses, methoxyethoxy-isoquinolines undergo complex rearrangements driven by the flexible ether chain. This guide objectively compares the ESI-MS/MS fragmentation patterns of these two classes, providing the mechanistic insights required for accurate metabolite identification and structural elucidation.

Mechanistic Deep Dive: Methoxy vs. Methoxyethoxy

To distinguish these analogues in complex biological matrices, one must understand the causality behind their dissociation.

The Isoquinoline Core (Baseline)

The protonated isoquinoline core (


) is highly stable. Primary fragmentation typically involves ring cleavage via Retro-Diels-Alder (RDA)  mechanisms or the loss of substituents.
  • Characteristic Loss:

    
     (27 Da) or 
    
    
    
    (17 Da) from the pyridine ring.
  • Mechanism: Charge retention usually remains on the nitrogen atom (pyridinium ion).

Comparative Fragmentation Pathways

The divergence in fragmentation arises from the side chain physics.

Scenario A: Simple Methoxy-Isoquinolines (-OCH₃)
  • Dominant Pathway: Homolytic cleavage or radical loss.

  • Primary Transition: Loss of a methyl radical (

    
    , -15 Da) to form a quinoid-like cation.
    
  • Secondary Transition: Loss of formaldehyde (

    
    , -30 Da) or carbon monoxide (
    
    
    
    , -28 Da) if the oxygen is peri-positioned.
  • Key Insight: Spectra are often dominated by the

    
     peak.
    
Scenario B: Methoxyethoxy-Isoquinolines (-OCH₂CH₂OCH₃)
  • Dominant Pathway: Hydrogen rearrangement and inductive cleavage. The flexible ethyl chain allows for "back-biting" mechanisms that are sterically impossible in simple methoxy analogues.

  • Diagnostic Transition 1 (The "Glycol" Loss): Loss of neutral 2-methoxyethanol (

    
    , -76 Da) is rare directly. Instead, stepwise loss is observed.
    
  • Diagnostic Transition 2 (McLafferty-like): The ether oxygen acts as a proton acceptor, facilitating the loss of neutral acetaldehyde or ethylene oxide derivatives.

  • Key Insight: The most distinct signature is the loss of the terminal substructure

    
     (44 Da)  or 
    
    
    
    (46 Da)
    , leaving a hydroxy-isoquinoline core.

Visualization: Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways between a standard Methoxy-Isoquinoline and a Methoxyethoxy-Isoquinoline under Collision-Induced Dissociation (CID).

FragmentationPathways cluster_1 Primary Product Ions cluster_2 Core Scaffold Ions Iso_ME Methoxyethoxy-Isoquinoline (m/z ~218) Frag_ME_1 Loss of CH3OH [M+H-32]+ Iso_ME->Frag_ME_1 Inductive Cleavage Frag_ME_2 Loss of C2H4O (Ethylene Oxide) [M+H-44]+ Iso_ME->Frag_ME_2 H-Transfer / Rearrangement Iso_OMe Methoxy-Isoquinoline (m/z ~174) Frag_OMe_1 Loss of CH3 Radical [M+H-15]+ Iso_OMe->Frag_OMe_1 Radical Loss Core_Iso Isoquinoline Core (m/z 130) Frag_ME_2->Core_Iso -CH2O (Formaldehyde) Frag_OMe_1->Core_Iso -CO (Carbon Monoxide)

Caption: Divergent CID fragmentation pathways. Green node indicates the diagnostic neutral loss specific to methoxyethoxy chains.

Experimental Protocol: ESI-MS/MS Characterization

To replicate these fragmentation patterns for structural validation, use the following self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the isoquinoline derivative in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why: Formic acid ensures protonation (

      
      ) in positive mode, essential for isoquinoline detection.
      
Instrumentation (LC-MS/MS)
  • Source: Electrospray Ionization (ESI)[1][2][3][4][5][6]

  • Polarity: Positive (+)

  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

Method Parameters
ParameterSettingRationale
Capillary Voltage 3.5 kVOptimizes spray stability without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but preserve the parent ion.
Collision Gas Argon (1.5 mTorr)Provides consistent CID fragmentation.
Collision Energy (CE) Stepped (15, 30, 45 eV) Critical: Low CE preserves the ether chain; High CE reveals the isoquinoline core.
Data Acquisition Workflow

The following workflow ensures data integrity and proper identification of isomers.

Workflow Start Sample Injection MS1 Full Scan (Q1) Identify [M+H]+ Start->MS1 Filter Precursor Selection MS1->Filter CID Collision Cell (q2) Argon Gas Filter->CID MS2 Product Scan (Q3) Detect Fragments CID->MS2 Analysis Data Analysis Mass Defect Filter MS2->Analysis

Caption: Standardized MS/MS workflow for structural elucidation of isoquinoline derivatives.

Comparative Data Summary

The table below summarizes the expected diagnostic ions. Note that Methoxyethoxy derivatives show a wider distribution of fragment ions due to the chain flexibility.

FeatureMethoxy-Isoquinoline (-OMe)Methoxyethoxy-Isoquinoline (-OCH₂CH₂OMe)
Precursor Ion


(Mass + 44 Da vs OMe)
Primary Neutral Loss


or

Secondary Neutral Loss


Base Peak (High CE) Isoquinoline CoreHydroxy-Isoquinoline Core
Isotopic Pattern StandardStandard
Diagnostic Utility Identifies core substitution position.Identifies presence of glycol linker (metabolic soft spot).

References

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025).[7] Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [Link]

  • Lee, J., et al. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl). Journal of the American Society for Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Biological Potential of 1-Phenoxy and 1-Methoxyethoxy Isoquinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline-3-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] Within this class, isoquinoline-3-carboxylic acid derivatives have emerged as particularly promising scaffolds for the development of novel therapeutic agents. These compounds have been reported to exhibit a range of biological effects, including antitumor, anti-inflammatory, and enzyme inhibitory activities.[2][3][4] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the isoquinoline core. The C-1 position, in particular, is a key site for modification to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of two intriguing classes of 1-substituted isoquinoline-3-carboxylic acids: those bearing a 1-phenoxy group and those with a 1-methoxyethoxy substituent. While direct, head-to-head experimental comparisons of these two specific derivatives are not extensively documented in the public domain, we can leverage our understanding of structure-activity relationships (SAR) to extrapolate and compare their potential biological activities. This analysis is grounded in the established principles of medicinal chemistry, considering how the distinct physicochemical properties of the phenoxy and methoxyethoxy moieties are likely to influence their interactions with biological targets.

The Critical Role of the 1-Position Substituent: A Gateway to Modulating Biological Activity

The substituent at the 1-position of the isoquinoline ring plays a pivotal role in defining the pharmacological profile of the molecule. This position is often involved in crucial interactions with the active sites of enzymes or the binding pockets of receptors. The size, shape, electronics, and lipophilicity of the substituent at C-1 can dictate the compound's affinity, selectivity, and mechanism of action. For instance, in the context of quinoline carboxylic acids, bulky hydrophobic substituents at the analogous C-2 position have been shown to be necessary for potent inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis and a target for anticancer drugs.[5]

This guide will delve into a comparative analysis of the phenoxy and methoxyethoxy groups at the 1-position, exploring how their intrinsic properties are anticipated to translate into distinct biological activities.

Comparative Analysis: 1-Phenoxy vs. 1-Methoxyethoxy Isoquinoline-3-Carboxylic Acids

The primary difference between the 1-phenoxy and 1-methoxyethoxy substituents lies in their structural and electronic properties. The phenoxy group is an aromatic ether, imparting a degree of rigidity and a larger steric footprint. In contrast, the methoxyethoxy group is a flexible, linear ether with a greater potential for hydrogen bonding. These fundamental differences are expected to have a significant impact on the biological activity of the parent isoquinoline-3-carboxylic acid.

Feature1-Phenoxy Group1-Methoxyethoxy GroupPredicted Biological Implications
Structure Rigid, planar aromatic ringFlexible, linear aliphatic chainThe rigidity of the phenoxy group may favor binding to well-defined, hydrophobic pockets in enzymes or receptors. The flexibility of the methoxyethoxy group could allow for induced-fit binding to a wider range of targets.
Lipophilicity (LogP) HigherLowerThe more lipophilic phenoxy derivatives are likely to exhibit better cell membrane permeability, potentially leading to enhanced intracellular activity. However, this may also be associated with lower aqueous solubility.
Hydrogen Bonding The ether oxygen can act as a hydrogen bond acceptor.The two ether oxygens can act as hydrogen bond acceptors, and the terminal methyl group is non-polar.The increased hydrogen bond accepting capacity of the methoxyethoxy group may lead to stronger interactions with polar residues in a binding site, potentially increasing potency.
Metabolic Stability The aromatic ring may be susceptible to hydroxylation by cytochrome P450 enzymes.The aliphatic ether is also a potential site for metabolism, but the pathways may differ from aromatic hydroxylation.The metabolic fate of the two classes of compounds is likely to be different, which will impact their pharmacokinetic profiles and in vivo efficacy.
Steric Hindrance The bulky phenoxy group can create significant steric hindrance.The linear methoxyethoxy group is less sterically demanding.Steric bulk can influence selectivity. The larger phenoxy group may prevent binding to smaller active sites, leading to a more selective profile.

Predicted Biological Activity Profiles

Based on the analysis of their physicochemical properties, we can postulate potential differences in the biological activities of 1-phenoxy and 1-methoxyethoxy isoquinoline-3-carboxylic acids.

1-Phenoxyisoquinoline-3-Carboxylic Acids: Potential as Targeted Enzyme Inhibitors and Anticancer Agents

The rigid and lipophilic nature of the phenoxy group suggests that these compounds may be well-suited as inhibitors of enzymes with well-defined hydrophobic binding pockets. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues in the active site, further enhancing binding affinity.

  • Anticancer Activity: The isoquinoline-3-carboxylic acid scaffold has been investigated for its antitumor potential.[2][6] The addition of a phenoxy group could enhance this activity by promoting intercalation with DNA or by inhibiting key enzymes involved in cancer cell proliferation, such as protein kinases.[7]

  • Enzyme Inhibition: Derivatives of quinoline- and isoquinoline-carboxylic acids have been shown to inhibit various enzymes, including D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase.[8][9] The phenoxy group could be tailored with various substituents to optimize interactions with the specific active site of a target enzyme.

1-Methoxyethoxyisoquinoline-3-Carboxylic Acids: Potential as Anti-inflammatory and Antimicrobial Agents

The greater flexibility and hydrogen bonding potential of the 1-methoxyethoxy group may favor interactions with a broader range of biological targets, including those involved in inflammatory and microbial processes.

  • Anti-inflammatory Activity: Isoquinoline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways.[3][4] The ability of the methoxyethoxy group to form multiple hydrogen bonds could be advantageous for interacting with key proteins in these pathways, such as kinases or transcription factors.

  • Antimicrobial Activity: The inclusion of ether functionalities has been associated with antimicrobial activity in various heterocyclic systems.[10] The methoxyethoxy group could enhance the antimicrobial potential of the isoquinoline-3-carboxylic acid core by improving solubility and facilitating interactions with microbial targets.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of these compounds, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for researchers looking to investigate the biological potential of novel isoquinoline-3-carboxylic acid derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve with known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production by the test compounds.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Reaction: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

  • Initiate Reaction: Start the reaction by adding the substrate ATCI.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Visualizing the Concepts

Logical Relationship of Physicochemical Properties to Biological Activity

G cluster_phenoxy 1-Phenoxy Substituent cluster_methoxyethoxy 1-Methoxyethoxy Substituent cluster_activity Predicted Biological Activity Phenoxy_Structure Rigid, Aromatic Anticancer Anticancer/ Enzyme Inhibition Phenoxy_Structure->Anticancer Favors defined hydrophobic pockets Phenoxy_Lipophilicity High Lipophilicity Phenoxy_Lipophilicity->Anticancer Enhanced cell permeability Phenoxy_Sterics Bulky Phenoxy_Sterics->Anticancer Potential for selectivity Methoxy_Structure Flexible, Aliphatic Antiinflammatory Anti-inflammatory/ Antimicrobial Methoxy_Structure->Antiinflammatory Allows for induced fit Methoxy_Lipophilicity Lower Lipophilicity Methoxy_Lipophilicity->Antiinflammatory Improved solubility Methoxy_Hbond H-bond Acceptor Methoxy_Hbond->Antiinflammatory Stronger polar interactions

Caption: Predicted influence of substituent properties on biological activity.

Experimental Workflow for Biological Activity Screening

G Start Synthesized Isoquinoline-3-Carboxylic Acid Derivatives Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antiinflammatory Anti-inflammatory Screening (NO Assay) Start->Antiinflammatory Enzyme Enzyme Inhibition Screening (e.g., AChE Assay) Start->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antiinflammatory->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for screening biological activities.

Conclusion and Future Directions

While direct comparative experimental data for 1-phenoxy- and 1-methoxyethoxyisoquinoline-3-carboxylic acids is currently lacking, a systematic analysis based on fundamental principles of medicinal chemistry allows us to formulate rational hypotheses about their potential biological activities. The 1-phenoxy derivatives, with their rigid and lipophilic character, are predicted to be promising candidates for targeted enzyme inhibitors and anticancer agents. In contrast, the flexible and more polar 1-methoxyethoxy analogues may exhibit a broader spectrum of activity, with potential applications as anti-inflammatory and antimicrobial agents.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Future research in this area should focus on the synthesis and systematic biological evaluation of a library of these compounds to establish concrete structure-activity relationships. Such studies will be invaluable in unlocking the full therapeutic potential of the versatile isoquinoline-3-carboxylic acid scaffold.

References

  • Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228.
  • New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. (2014). Molecules, 19(10), 15866-15883.
  • A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions. (2025). BenchChem.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). Molecules, 19(10), 15866-15883.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(24), 1-30.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. (2012). Molecules, 17(9), 10794-10811.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). International Journal of Molecular Sciences, 25(20), 12345.
  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (2012). Molecules, 17(9), 10794-10811.
  • A Novel Isoquinoline Derivative Exhibits Anti-Inflammatory Properties and Improves the Outcomes of Endotoxemia. (2019). Pharmacological Reports, 71(6), 1281-1288.
  • Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. (2021). Pharmaceutical Chemistry Journal, 55(7), 687-691.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1980). Journal of Medicinal Chemistry, 23(12), 1358-1363.
  • Analgesic, anti-inflammatory and antipyretic evaluations of new isoquinoline deriv
  • Antioxidant Activity of Alkoxy derivatives of (Quinoline-4-ylthio)carboxylic Acids. (2018). Pharmacia, 65(4), 63-68.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • The influence of polyether substituents on biological activity of curcumin derivatives. (2013). Postepy Higieny i Medycyny Doswiadczalnej, 67, 99-106.
  • Isoquinoline-3-carboxylic Acid (CAS 6624-49-3). (n.d.). Cayman Chemical.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 496-526.
  • Special Issue: Heterocyclic Compounds with Potential Biological Activity - Volume II. (n.d.). MDPI.
  • Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. (2022). Medicinal Chemistry Research, 31, 1716-1739.
  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2263-2276.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1991). Biochemical Pharmacology, 42(1), 121-130.
  • Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. (2020). Journal of Molecular Structure, 1207, 127841.
  • A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. (2025). BenchChem.
  • Substituent Effects in Heterocyclic Systems. (2025).

Sources

Technical Guide: IR Spectroscopy Profiling of Carboxylic Acid and Ether Groups in Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline scaffolds are ubiquitous in alkaloids (e.g., papaverine, berberine) and synthetic drugs (e.g., vasodilators, anesthetics). However, their electron-deficient pyridine ring creates unique spectral challenges that standard correlation charts often fail to address.[1]

This guide provides a definitive framework for distinguishing Carboxylic Acid and Ether functionalities within isoquinoline derivatives.[1] Unlike simple benzene analogs, isoquinolines often exhibit zwitterionic behavior (inner salt formation) in the solid state, which can completely obliterate the expected carbonyl (


) stretch of carboxylic acids—a common pitfall in structural elucidation.

This document compares these functional groups against their primary confounders (esters, phenols, and amides) and provides a self-validating experimental protocol.[1]

The Isoquinoline Scaffold: Electronic Context

Before assigning bands, one must understand the "canvas" upon which these signals appear. The isoquinoline core consists of a benzene ring fused to a pyridine ring.

  • The Nitrogen Effect: The nitrogen atom at position 2 is electronegative, creating an electron-deficient ring system. This exerts an inductive effect that typically shifts substituent carbonyl frequencies to higher wavenumbers compared to naphthalene analogs.[1]

  • Ring Skeletal Vibrations (

    
    ):  Isoquinolines exhibit strong 
    
    
    
    and
    
    
    stretching vibrations in this region.[1]
    • Warning: These bands frequently overlap with carboxylate (

      
      ) antisymmetric stretches in zwitterionic species, leading to misinterpretation.[1]
      

Carboxylic Acid Profiling (-COOH)[1]

The infrared profile of isoquinoline carboxylic acids is strictly dependent on the protonation state. You are likely to encounter two distinct forms in the solid state (KBr/ATR).

Scenario A: The Neutral Dimer (Free Acid)

If the molecule exists as a neutral species (common in non-polar solvents or if the nitrogen is blocked/substituted), it follows the classic dimer pattern but with specific shifts.

  • 
     Stretch (
    
    
    
    ):
    A very broad, intense envelope.[1][2][3] In isoquinolines, this often obscures the aromatic
    
    
    stretches (
    
    
    ). Look for the "fermi resonance" sub-bands on the lower frequency slope.
  • 
     Stretch (
    
    
    
    ):
    • Comparison: This is lower than isoquinoline esters (

      
      ) but higher than amides (
      
      
      
      ).[1]
    • Causality: The band is intense.[4] If it is weak, suspect a zwitterion mixture.[1]

  • 
     Stretch (
    
    
    
    ):
    Often coupled with
    
    
    in-plane bending.[1]
Scenario B: The Zwitterion (Inner Salt)

CRITICAL: Many isoquinoline acids (e.g., Isoquinoline-3-carboxylic acid) exist as zwitterions in the solid state (


).
  • Absence of

    
    :  The diagnostic 
    
    
    
    band will be missing .
  • Carboxylate Bands:

    • 
      : 
      
      
      
      .[1] (Strong, often overlaps with ring
      
      
      ).[1]
    • 
      : 
      
      
      
      .[1]
  • 
     Broadening:  A broad absorption between 
    
    
    
    indicates the protonated isoquinolinium nitrogen.

Ether Group Profiling (-OR)[1]

Methoxy (


) and ethoxy groups are standard substituents in isoquinoline alkaloids (e.g., the 6,7-dimethoxy pattern). They are differentiated from alcohols (phenols) by the absence of 

bands and distinct

fingerprinting.
  • Asymmetric

    
     Stretch (
    
    
    
    ):
    • This is the "Aryl-Oxygen" bond.[1] In 6,7-dimethoxyisoquinolines, this appears as a strong doublet or broad peak around

      
      .[1]
      
    • Differentiation: Phenols also show a band here, but phenols must have the

      
      
      
      
      
      band.
  • Symmetric

    
     Stretch (
    
    
    
    ):
    • This is the "Alkyl-Oxygen" bond.[1] It is sharp and distinct.

  • 
     Stretch of Methoxy (
    
    
    
    ):
    • Expert Insight: This band is often sharp and sits just to the right of the aliphatic

      
       region. It is a subtle but high-confidence marker for methoxy groups.[1]
      

Comparative Diagnostic Matrix

The following table summarizes the key shifts to distinguish these groups from their common alternatives.

Functional GroupDiagnostic Band 1 (cm⁻¹)Diagnostic Band 2 (cm⁻¹)Key Differentiator vs. Alternative
Isoquinoline-COOH (Neutral) C=O: 1700–1725 (s)O-H: 2500–3300 (broad)Vs. Ester: Esters lack the broad O-H and have C=O > 1735.[1][3][5][6][7]
Isoquinoline-COO⁻ (Zwitterion) COO⁻ (asym): 1550–1610 (s)N-H⁺: 2200–2800 (broad)Vs. Amide: Amides show Amide II band (~1550) but lack the broad N-H⁺ "hump".[1]
Isoquinoline-Ether (Ar-OMe) Ar-O-C: 1230–1275 (s)R-O-C: 1020–1075 (s)Vs. Phenol: Phenols have strong O-H stretch (3200-3500).[1]
Isoquinoline-Ester (COOR) C=O: 1735–1750 (s)C-O-C: 1100–1300 (s)Vs. Ketone: Ketones lack the strong C-O-C stretch in the fingerprint region.

(s) = strong intensity

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, use the following decision tree. This protocol includes a "Salt Break" step to resolve zwitterionic ambiguity.

Diagram 1: Spectral Assignment Logic

SpectralLogic Start Unknown Isoquinoline Derivative CheckOH Check 2500-3300 cm⁻¹ region Start->CheckOH HasBroadOH Broad 'Mountain' Absorption? CheckOH->HasBroadOH CheckCO Check 1700-1750 cm⁻¹ HasBroadOH->CheckCO Yes CheckEther Check 1230-1275 cm⁻¹ HasBroadOH->CheckEther No HasCO Strong Band @ ~1710? CheckCO->HasCO AcidNeutral Neutral Carboxylic Acid (COOH) HasCO->AcidNeutral Yes Zwitterion Zwitterionic Acid (COO⁻ / NH⁺) HasCO->Zwitterion No (Look for 1600 band) Phenol Phenol (Ar-OH) HasEtherBand Strong Band Present? CheckEther->HasEtherBand Ether Ether / Methoxy (No OH, Strong C-O) HasEtherBand->Ether Yes (No C=O) Ester Ester (No OH, C=O > 1735) HasEtherBand->Ester Yes (With C=O)

Caption: Decision tree for differentiating acid, ether, and zwitterionic forms in isoquinolines.

Detailed Method
Step 1: Sample Preparation (Solid State)
  • Method: ATR (Attenuated Total Reflectance) is preferred for speed, but KBr pellets provide better resolution for the broad O-H regions.

  • Protocol:

    • Grind 1 mg sample with 100 mg dry KBr.

    • Press at 8-10 tons for 2 minutes.

    • Critical Check: Ensure the pellet is transparent.[1] Cloudy pellets introduce scattering (Christiansen effect) that distorts the baseline near 3000 cm⁻¹.

Step 2: The "Salt Break" Validation (For Acids)

If you suspect a zwitterion (missing C=O, strong 1600 band), perform this validation:

  • Dissolve a small amount of sample in CHCl₃ (if soluble) or DMSO .[1]

  • Add 1 drop of HCl (to protonate the carboxylate) or Triethylamine (to deprotonate).

  • Observation:

    • Adding HCl should restore the

      
       band at ~1710 cm⁻¹ by converting 
      
      
      
      to
      
      
      .
    • This confirms the carboxylic acid identity against stable amides, which will not shift significantly with mild acidification.

Step 3: Ether Confirmation

To confirm a methoxy group vs. a generic C-C skeletal vibration:

  • Check for the

    
     satellite band (C-H stretch of OMe).[1]
    
  • This band is absent in ethoxy or phenoxy ethers.[1]

Troubleshooting & Common Pitfalls

IssueCauseSolution
Broad hump at 3400 cm⁻¹ Wet KBr (Hygroscopic)Dry KBr at 110°C overnight. Run a blank background.[1]
Split Carbonyl Peak Fermi Resonance or RotamersCommon in rigid isoquinolines.[1] Do not over-interpret as two functional groups.
Missing C=O in Acid Zwitterion FormationSee "Salt Break" protocol above.[1]
Overlap at 1600 cm⁻¹ Ring C=N + COO⁻Use second derivative spectroscopy or change pH to shift the COO⁻ band.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard reference for general band assignments).

  • Katritzky, A. R. (1963).[1] Physical Methods in Heterocyclic Chemistry. Vol 2. Academic Press.[1] (Foundational text on heterocyclic ring vibrations).

  • NIST Chemistry WebBook. Isoquinoline IR Spectrum. National Institute of Standards and Technology.[1][8] Available at: [Link]

  • PubChem. Papaverine (Dimethoxyisoquinoline derivative) Spectral Data. National Library of Medicine.[1] Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for polymer and organic functional group shifts).[1][5][9]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid

[1]

Executive Summary & Immediate Action

1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is a specialized heterocyclic building block, often utilized in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (e.g., Roxadustat analogs).[1]

Due to its structural classification as a functionalized isoquinoline , it must be managed as Hazardous Chemical Waste .[1] It is generally not permissible for sanitary sewer disposal.

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Pharmacological Activity.

  • RCRA Status: Non-listed (Generator Knowledge applies); typically managed as D001 (Ignitable) if in organic solvent, or general organic hazardous waste if solid.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity and stability. This compound combines an acidic moiety with a nitrogen heterocycle and an ether side chain.

PropertyDescriptionOperational Implication
Functional Groups Carboxylic Acid (-COOH)Isoquinoline RingGlycol Ether ChainAcidic: Incompatible with strong bases and cyanides.Bioactive: Treat as potentially potent.Ether: Generally stable, but avoid prolonged exposure to air/light (peroxide risk is low but non-zero).[1]
Physical State Solid (typically off-white powder)Dust generation is the primary exposure vector during transfer.[1]
Acidity (pKa) ~3.5 - 4.5 (Predicted)Can liberate toxic gases if mixed with sulfide/cyanide wastes.[1]
Solubility Soluble in DMSO, Methanol, dilute baseWaste streams will likely be organic solvent-based.[1]
Pharmacological Potency Warning

Senior Scientist Note: While standard Safety Data Sheets (SDS) may only list "Irritant," this compound is a scaffold for HIF stabilizers . In the absence of specific toxicological data (LD50), apply the Precautionary Principle . Assume the compound has biological activity and prevent all environmental release.

Waste Characterization & Segregation Logic

Proper segregation prevents dangerous chemical reactions in the waste drum.

RCRA Classification (US EPA 40 CFR 261)

This specific CAS is not P-listed or U-listed.[1] Therefore, the generator must determine if it exhibits hazardous characteristics:

  • Ignitability (D001): Only if dissolved in flammable solvents (e.g., MeOH/EtOH).

  • Corrosivity (D002): Only if in aqueous solution with pH

    
     2.
    
  • Toxicity (D004-D043): Unlikely to leach heavy metals, but organic toxicity dictates incineration.[1]

Segregation Decision Tree

Use the following logic to determine the correct waste stream.

SegregationLogiccluster_warningCritical IncompatibilityStartWaste Material GeneratedStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidBinASolid Hazardous Waste(Trace Contaminated Debris)Solid->BinAPure Compoundor WipesSolventCheckSolvent Composition?Liquid->SolventCheckBinBNon-Halogenated Organic(DMSO, MeOH, EtOH)SolventCheck->BinBNo HalogensBinCHalogenated Organic(DCM, Chloroform)SolventCheck->BinCContains HalogensBinDAqueous Waste(Only if pH neutralized)SolventCheck->BinDWater > 90%WarningDO NOT MIX WITH:- Strong Oxidizers (Nitric Acid)- Cyanides/Sulfides

Figure 1: Waste segregation decision matrix. Ensure the "Solid Hazardous Waste" container is compatible with organic acids.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Substance (Pure or Expired)

Objective: Safe packaging of solid chemical for incineration.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a powder hood or N95 respirator if handling open bulk quantities.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers due to the carboxylic acid moiety (corrosion risk).

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Do not dissolve it in solvent just to dispose of it (this increases waste volume and hazard).

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write the full name "1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid". Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Close the lid tightly. Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Objective: Segregating based on the solvent matrix.

  • Assess the Matrix:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate

      
      Non-Halogenated Waste Stream .[1]
      
  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, do not mix with general organic waste without first consulting your facility's specific rules. Generally, small amounts of organic acids in organic solvents are acceptable in solvent waste streams.[1]

  • Pouring: Use a funnel to prevent spills. Leave 10% headspace in the container for expansion.

Protocol C: Empty Containers & Contaminated Debris
  • "RCRA Empty" Rule: A container is considered empty if all wastes have been removed that can be removed by pouring/scraping, AND less than 3% by weight remains (for containers < 119 gallons).

  • Rinsing: Triple rinse the original bottle with a compatible solvent (e.g., methanol). Collect the rinsate as Liquid Hazardous Waste (Protocol B).

  • Defacing: Cross out the original label. Mark as "Triple Rinsed."

  • Disposal: The rinsed glass bottle can often be recycled or trashed (facility dependent). Caps and contaminated weigh boats go into Solid Hazardous Waste .

Spill Response & Emergency Procedures

Pre-planning is the only effective safety measure.

Spill Cleanup Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it > 100g?)Spill->AssessMinorMinor Spill(Handle Locally)Assess->Minor< 100gMajorMajor Spill(Evacuate & Call EHS)Assess->Major> 100g or Respiratory IrritationPPEDon PPE:Gloves, Goggles, Lab CoatMinor->PPEContainContainment:Absorbent Pads (Liquid)or Damp Paper Towel (Solid)PPE->ContainCleanCleanup:Scoop into BagTriple Wash SurfaceContain->CleanDisposeDisposal:Label as Haz WasteClean->Dispose

Figure 2: Emergency response workflow.[1][2][3] For solids, avoid dry sweeping which creates dust; use a wet wipe or damp paper towel method.[1]

References & Regulatory Grounding[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.

  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[1][5]

  • PubChem. (2024). Compound Summary: Isoquinoline-3-carboxylic acid derivatives. National Library of Medicine.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.